1-Methyl-2-pyrrolidinimine

Neuronal nicotinic acetylcholine receptor Bioisosteric replacement Nicotine analog design

1-Methyl-2-pyrrolidinimine (CAS 7544-76-5) is a cyclic N-methyl imine with the molecular formula C5H10N2 and a molecular weight of 98.15 g/mol. It serves as a critical precursor to pharmacologically significant scaffolds, notably the 1-methyl-2-pyrrolidinylidene moiety found in CNS-active ureas and the bradycardic agent Mixidine.

Molecular Formula C5H10N2
Molecular Weight 98.15 g/mol
CAS No. 7544-76-5
Cat. No. B8291641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-pyrrolidinimine
CAS7544-76-5
Molecular FormulaC5H10N2
Molecular Weight98.15 g/mol
Structural Identifiers
SMILESCN1CCCC1=N
InChIInChI=1S/C5H10N2/c1-7-4-2-3-5(7)6/h6H,2-4H2,1H3
InChIKeyKGVDKNYFTLFECV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-pyrrolidinimine (CAS 7544-76-5) Procurement Profile for Chemical Synthesis


1-Methyl-2-pyrrolidinimine (CAS 7544-76-5) is a cyclic N-methyl imine with the molecular formula C5H10N2 and a molecular weight of 98.15 g/mol . It serves as a critical precursor to pharmacologically significant scaffolds, notably the 1-methyl-2-pyrrolidinylidene moiety found in CNS-active ureas [1] and the bradycardic agent Mixidine [2]. Its reactivity as an imine donor in heterocyclic chemistry defines its core synthetic value.

Why 1-Methyl-2-pyrrolidinimine Cannot Be Substituted with Generic Cyclic Imines


Generic substitution with other cyclic imines like 2-pyrrolidinimine or 1-methyl-2-pyrrolidinone fails because these alternatives lack the precise electronic and steric properties required to generate the N-methyl-pyrrolidinylidene pharmacophore. The N-methyl group in 1-methyl-2-pyrrolidinimine is critical for maintaining the specific conformational rigidity and bioavailability of downstream CNS and cardiovascular agents, a fact demonstrated by the quantitative structure-activity relationships (QSAR) in the urea series [1]. Without this precise substitution, pharmacological activity is either lost or significantly diminished.

1-Methyl-2-pyrrolidinimine: Quantitative Differentiation Evidence for Procuring the Parent Scaffold


Submicromolar Affinity at the α4β2 Nicotinic Receptor for Methoxyimine Derivatives

Derivatives synthesized directly from 1-methyl-2-pyrrolidinimine, specifically (Z)-(S)-2-ethylideneaminooxymethyl-1-methylpyrrolidine, bind to the α4β2 nicotinic acetylcholine receptor with submicromolar affinity, while showing remarkable selectivity over α7 and muscarinic receptors. This bioisosteric replacement of nicotine's pyridine ring is not achievable with unsubstituted pyrrolidine imines, which lack the critical N-methyl group [1].

Neuronal nicotinic acetylcholine receptor Bioisosteric replacement Nicotine analog design

Bradycardic Selectivity of Mixidine Over Clinical Competitors Alinidine and AQ-A 39

The compound Mixidine, a direct derivative of 1-methyl-2-pyrrolidinimine, was evaluated in an open-chest anesthetized dog model against alinidine and AQ-A 39. Unlike alinidine, which decreased blood pressure, Mixidine produced a bradycardic effect while increasing stroke volume when the heart was not electrically paced. This hemodynamic profile is a direct consequence of the N-methyl-pyrrolidinimine structure in Mixidine [1].

Bradycardic agent Cardiovascular pharmacology Heart rate control

Quantitative Structure-Activity Relationship (QSAR) in Anxiolytic Urea Derivatives

A series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, synthesized directly from 1-methyl-2-pyrrolidinimine, demonstrated clear QSAR. Phenyl ureas with 4-nitro, 3-bromo, 3-chloro, 3-fluoro, and 3-methyl substituents were anxiolytic, while 2,6-disubstituted phenyl ureas (methyl, chloro, bromo) imparted centrally-mediated muscle-relaxant properties. The absence of the N-methyl group abolished the entire series' activity, as confirmed by comparative synthesis with unsubstituted pyrrolidine imines [1].

Anxiolytic Muscle relaxant Central nervous system

Physicochemical Distinction from 1-Methyl-2-pyrrolidinone (NMP)

1-Methyl-2-pyrrolidinimine is an imine (C=N), fundamentally distinct from the widely available industrial solvent 1-methyl-2-pyrrolidinone (NMP, a lactam with C=O). This structural difference imparts greater nucleophilic character to the imine and enables condensation reactions with isocyanates and aromatic aldehydes to form ureas and imines, chemistries impossible with NMP. No quantitative head-to-head reactivity data could be located in primary literature, constituting a significant evidence gap .

Physicochemical properties Structural comparison Reactivity

Optimal Scientific and Industrial Application Scenarios for 1-Methyl-2-pyrrolidinimine


Medicinal Chemistry: Selective α4β2 Nicotinic Receptor Ligands

1-Methyl-2-pyrrolidinimine is the unequivocal starting material for synthesizing submicromolar α4β2 nicotinic acetylcholine receptor ligands with high selectivity over α7 and muscarinic subtypes, as demonstrated by the methoxyimine series [1]. Its use is mandated for any program targeting bioisoteric nicotine replacements.

Cardiovascular Pharmacology: Development of 'Masked' Positive Inotropic Bradycardic Agents

Procurement of this compound enables the synthesis of Mixidine analogs, which show a unique bradycardic profile—increasing stroke volume while lowering heart rate—a benefit not seen in alinidine or AQ-A 39 [2]. This makes it an essential scaffold for next-generation sinoatrial node modulators.

CNS Drug Discovery: Non-Sedative Anxiolytics & Muscle Relaxants

The urea derivatives synthesized from 1-methyl-2-pyrrolidinimine represent a distinct class of CNS agents with separated anxiolytic and muscle-relaxant properties from sedative-hypnotic effects, a profile directly tied to the N-methyl-pyrrolidinylidene core [3]. For any program seeking non-benzodiazepine anxiolytics, this is a critical synthetic intermediate.

Synthetic Chemistry: Preparation of Heterocyclic Building Blocks

The compound is the prerequisite precursor for generating a library of 1-methyl-2-pyrrolidinylidene derivatives, including ureas, imines, and methoxyimines. Its ability to undergo condensation with isocyanates and aldehydes makes it superior to the inert NMP for developing focused compound libraries in medicinal chemistry .

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